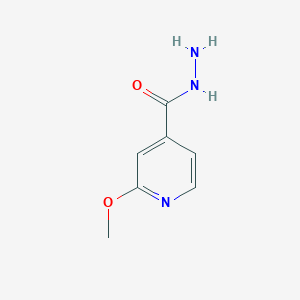

2-Methoxyisonicotinohydrazide

Description

Properties

IUPAC Name |

2-methoxypyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-6-4-5(2-3-9-6)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNSUWDAHGNROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60314074 | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19353-97-0 | |

| Record name | 19353-97-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxyisonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60314074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxyisonicotinohydrazide (CAS No. 19353-97-0): A Technical Overview of a Scarcely Characterized Hydrazide

For the attention of: Researchers, scientists, and drug development professionals.

Therefore, this document provides a broader context based on the known characteristics of the isonicotinohydrazide class of compounds, to which 2-Methoxyisonicotinohydrazide belongs. The information presented herein is largely based on analogous compounds and should be interpreted with the understanding that it may not be directly applicable to the 2-methoxy derivative without specific experimental validation.

Physicochemical Properties

While detailed experimental data is lacking, some basic properties can be inferred from its structure and are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 19353-97-0 | [Chemical Supplier Databases] |

| Molecular Formula | C₇H₉N₃O₂ | [Chemical Supplier Databases] |

| Molecular Weight | 167.17 g/mol | [Chemical Supplier Databases] |

Synthesis of Isonicotinohydrazide Derivatives: A General Approach

A specific, validated experimental protocol for the synthesis of 2-Methoxyisonicotinohydrazide is not available in the reviewed literature. However, the synthesis of isonicotinohydrazide derivatives typically follows a well-established chemical route. The general approach involves the hydrazinolysis of a corresponding isonicotinate ester.

A plausible synthetic pathway for 2-Methoxyisonicotinohydrazide would likely start from 2-methoxyisonicotinic acid or its corresponding ester. The following is a generalized protocol based on the synthesis of similar compounds:

Materials:

-

Methyl 2-methoxyisonicotinate (or other suitable ester)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol (or another suitable alcohol solvent)

Procedure:

-

Dissolve methyl 2-methoxyisonicotinate in an excess of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, 2-Methoxyisonicotinohydrazide, may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Biological Activity and Mechanism of Action

The biological activity of 2-Methoxyisonicotinohydrazide has not been specifically reported. However, the isonicotinohydrazide scaffold is the core of isoniazid, a frontline antitubercular drug. It is therefore plausible that 2-Methoxyisonicotinohydrazide and its derivatives could exhibit antimicrobial properties.

The mechanism of action of isoniazid involves its activation by the mycobacterial enzyme catalase-peroxidase (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

It is conceivable that 2-Methoxyisonicotinohydrazide could act via a similar mechanism, although the presence of the 2-methoxy group could significantly influence its activation, target binding, and overall efficacy. Without experimental data, this remains speculative.

Quantitative Data for Related Isonicotinohydrazide Derivatives

No specific quantitative biological data (e.g., IC₅₀ or MIC values) for 2-Methoxyisonicotinohydrazide has been found. To provide a frame of reference for the potential activity of this class of compounds, the following table summarizes the reported minimum inhibitory concentration (MIC) values for some other isonicotinohydrazide derivatives against Mycobacterium tuberculosis.

| Compound | Organism | MIC (µg/mL) |

| Isoniazid | Mycobacterium tuberculosis H37Rv | 0.02-0.06 |

| N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Mycobacterium tuberculosis H37Rv | Not specifically reported, but noted to have antibacterial activity[1] |

| Various N'-aryl- and N'-heteroaryl-isonicotinohydrazide derivatives | Mycobacterium tuberculosis H37Rv | Wide range of activities, some with MICs in the low µg/mL range |

Note: This data is for comparative purposes only and does not reflect the activity of 2-Methoxyisonicotinohydrazide.

Visualizations

Due to the lack of specific experimental data for 2-Methoxyisonicotinohydrazide, it is not possible to generate diagrams for its specific signaling pathways or detailed experimental workflows. However, a generalized workflow for the synthesis and evaluation of isonicotinohydrazide derivatives can be represented as follows:

References

An In-depth Technical Guide to 2-Methoxyisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methoxyisonicotinohydrazide, including its chemical properties, a detailed synthesis protocol, and a discussion of its potential biological activities based on related compounds. Due to the limited publicly available data on this specific molecule, this guide infers potential applications and experimental workflows to stimulate further research.

Core Compound Properties

2-Methoxyisonicotinohydrazide is a derivative of isonicotinic acid hydrazide, a class of compounds known for their wide range of biological activities. Its chemical structure is characterized by a pyridine ring substituted with a methoxy group at the 2-position and a hydrazide group at the 4-position.

| Property | Value | Reference |

| Molecular Formula | C₇H₉N₃O₂ | [1] |

| Molecular Weight | 167.2 g/mol | [1] |

| CAS Number | 19353-97-0 |

Synthesis Protocol

The synthesis of 2-methoxyisonicotinohydrazide can be achieved through the hydrazinolysis of a corresponding 2-methoxyisonicotinate ester. This method is a common and effective way to produce hydrazide derivatives.

Experimental Protocol: Synthesis of 2-Methoxyisonicotinohydrazide

Materials:

-

Methyl 2-methoxyisonicotinate

-

Hydrazine hydrate (80-100%)

-

Ethanol (absolute)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate (1 equivalent) in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (1.5-2.0 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. Separate the organic layer.

-

Washing: Wash the organic layer with brine (saturated NaCl solution).

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-methoxyisonicotinohydrazide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure compound.

Potential Biological Activity and Screening

While specific biological data for 2-methoxyisonicotinohydrazide is scarce, derivatives of isonicotinic acid hydrazide are well-known for their antitubercular activity. The parent compound, isoniazid, is a cornerstone drug in the treatment of tuberculosis. Therefore, it is plausible that 2-methoxyisonicotinohydrazide could exhibit similar antimicrobial properties. A logical starting point for investigating its biological activity would be to screen it against various microbial strains, particularly Mycobacterium tuberculosis.

Hypothetical Experimental Workflow for Biological Screening

Caption: A hypothetical workflow for the synthesis, biological screening, and mechanism of action studies of 2-methoxyisonicotinohydrazide.

Potential Signaling Pathway Involvement

The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG), leading to the formation of an isonicotinoyl radical. This radical then covalently adducts with NAD(H), and this complex inhibits the activity of InhA, an enoyl-acyl carrier protein reductase, which is essential for mycolic acid synthesis. Mycolic acids are crucial components of the mycobacterial cell wall. It is conceivable that 2-methoxyisonicotinohydrazide could act through a similar pathway.

Hypothetical Signaling Pathway of 2-Methoxyisonicotinohydrazide Action

Caption: A hypothetical mechanism of action for 2-methoxyisonicotinohydrazide, based on the known pathway of isoniazid.

Quantitative Data Summary

Due to the limited research on 2-methoxyisonicotinohydrazide, extensive quantitative data regarding its biological activity is not available. The following table presents a template for how such data could be structured once obtained from experimental studies.

| Assay Type | Target Organism/Cell Line | Metric | Value |

| Minimum Inhibitory Concentration (MIC) | Mycobacterium tuberculosis H37Rv | µg/mL | Data not available |

| Cytotoxicity | Human lung fibroblasts (e.g., MRC-5) | CC₅₀ (µM) | Data not available |

| InhA Enzyme Inhibition | Recombinant M. tuberculosis InhA | IC₅₀ (µM) | Data not available |

Conclusion

2-Methoxyisonicotinohydrazide represents an under-investigated molecule with potential for antimicrobial drug discovery, given its structural similarity to the well-established antitubercular drug isoniazid. This guide provides a foundational framework for its synthesis and a logical starting point for the investigation of its biological properties. Further research is warranted to elucidate its true therapeutic potential and mechanism of action.

References

2-Methoxyisonicotinohydrazide chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, a putative synthesis protocol, and the potential biological context of 2-Methoxyisonicotinohydrazide. The information is intended to support research and development activities involving this compound.

Core Chemical Properties

2-Methoxyisonicotinohydrazide is a derivative of isonicotinic acid, featuring a methoxy group at the 2-position of the pyridine ring and a hydrazide functional group. These structural features are anticipated to influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 19353-97-0 | --INVALID-LINK--[1] |

| Molecular Formula | C₇H₉N₃O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 167.17 g/mol | --INVALID-LINK--[2] |

| Melting Point | 135-137 °C | --INVALID-LINK--[2] |

| Boiling Point | Data not available | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Low solubility in nonpolar solvents and likely limited solubility in water. | General chemical principles |

| SMILES | COC1=NC=CC(=C1)C(=O)NN | |

| IUPAC Name | 2-methoxypyridine-4-carbohydrazide | IUPAC Nomenclature |

| Synonyms | 2-methoxy-4-pyridinecarboxylic acid hydrazide |

Experimental Protocols

Objective: To synthesize 2-Methoxyisonicotinohydrazide from methyl 2-methoxyisonicotinate.

Materials:

-

Methyl 2-methoxyisonicotinate

-

Hydrazine hydrate (80-100%)

-

Ethanol (or Methanol)

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyisonicotinate in ethanol (approximately 10-20 mL per gram of ester).

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (typically 2-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, around 78 °C for ethanol). The progress of the reaction should be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of the more polar product spot. The reaction is typically complete within 2-6 hours.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Purification:

-

The crude product can often be purified by recrystallization. A suitable solvent system would likely be an ethanol/water or dichloromethane/hexane mixture.

-

Alternatively, the crude solid can be triturated with a solvent in which the product is sparingly soluble but the impurities are soluble (e.g., diethyl ether or cold ethanol).

-

The purified solid is then collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

-

Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Experimental Workflow Diagram

Caption: General workflow for the synthesis of 2-Methoxyisonicotinohydrazide.

Biological Activity Context

Specific studies on the biological activity or signaling pathways of 2-Methoxyisonicotinohydrazide are not prominent in the current literature. However, its structural similarity to isoniazid (isonicotinic acid hydrazide) , a cornerstone drug in the treatment of tuberculosis, provides a strong basis for predicting its potential biological activities.

-

Antitubercular Potential: Isoniazid is a prodrug activated by the mycobacterial enzyme KatG. The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It is plausible that 2-Methoxyisonicotinohydrazide could act as a similar prodrug. The methoxy group may alter the compound's lipophilicity, potentially affecting its uptake by Mycobacterium tuberculosis. It could also influence the electronic properties of the pyridine ring, which might impact its interaction with the activating enzyme.

-

Anticancer Activity: Numerous derivatives of isoniazid have been investigated for their anticancer properties. These compounds, often in the form of hydrazones, have shown cytotoxicity against various cancer cell lines. The proposed mechanisms often involve the generation of reactive oxygen species, chelation of essential metal ions, or inhibition of key enzymes involved in cancer cell proliferation. Therefore, 2-Methoxyisonicotinohydrazide could serve as a valuable scaffold for the development of novel anticancer agents.

-

Other Potential Activities: The hydrazide and pyridine moieties are common pharmacophores found in a wide range of biologically active molecules. Derivatives of isoniazid have been reported to possess antibacterial, antifungal, anti-inflammatory, and anticonvulsant activities. The introduction of a methoxy group could modulate these activities, potentially leading to new therapeutic applications.

Further research is required to elucidate the specific biological targets and mechanisms of action of 2-Methoxyisonicotinohydrazide. Screening against various microbial strains and cancer cell lines would be a logical first step in exploring its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxyisonicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 2-methoxyisonicotinohydrazide, a molecule of interest in medicinal chemistry and drug development. The described methodology is based on established chemical transformations, offering a practical approach for its laboratory-scale preparation. This document includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis pathway.

Core Synthesis Pathway

The synthesis of 2-methoxyisonicotinohydrazide is proposed as a three-step process commencing with 2-chloronicotinic acid. This pathway involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by an esterification and subsequent hydrazinolysis to yield the final product.

Caption: Proposed three-step synthesis pathway for 2-methoxyisonicotinohydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material, intermediates, and the final product. Please note that some of this data is based on closely related compounds and should be considered as a reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Purity (%) | Yield (%) |

| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 173-175 | >98 | - |

| 2-Methoxyisonicotinic Acid | C₇H₇NO₃ | 153.14[1] | 152-156 (for 2,6-dimethoxy derivative)[2] | >98 | ~90 (Estimated) |

| Methyl 2-Methoxyisonicotinate | C₈H₉NO₃ | 167.16 | - | >97 | ~85 (Analogous reaction)[3] |

| 2-Methoxyisonicotinohydrazide | C₇H₉N₃O₂ | 167.17 | Not available | >98 | ~80 (Estimated) |

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These procedures are based on established methodologies for similar chemical transformations.

Step 1: Synthesis of 2-Methoxyisonicotinic Acid from 2-Chloronicotinic Acid (Methoxylation)

Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 2-position of the pyridine ring is displaced by a methoxy group from sodium methoxide.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once the sodium has completely dissolved to form sodium methoxide, add 2-chloronicotinic acid (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to a pH of approximately 4-5.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then dissolved in a minimum amount of hot water and allowed to cool, promoting crystallization of the product.

-

Filter the crystals, wash with a small amount of cold water, and dry under vacuum to yield 2-methoxyisonicotinic acid.

Step 2: Synthesis of Methyl 2-Methoxyisonicotinate (Fischer Esterification)

Principle: The carboxylic acid group of 2-methoxyisonicotinic acid is converted to a methyl ester through an acid-catalyzed reaction with methanol. This reaction is an equilibrium process, and using an excess of methanol drives the reaction towards the product.

Procedure:

-

To a stirred suspension of 2-methoxyisonicotinic acid (1.0 equivalent) in methanol (10-20 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) as a catalyst.[3]

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by TLC.[3]

-

After the reaction is complete, allow the mixture to cool to room temperature.[3]

-

Reduce the volume of methanol by approximately half using a rotary evaporator.[3]

-

Pour the concentrated mixture into ice-cold water and neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.[3]

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-methoxyisonicotinate as an oil or low-melting solid.

Step 3: Synthesis of 2-Methoxyisonicotinohydrazide (Hydrazinolysis)

Principle: The methyl ester is converted to the corresponding hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction.

Procedure:

-

In a round-bottom flask, dissolve methyl 2-methoxyisonicotinate (1.0 equivalent) in ethanol (10 volumes).

-

To this solution, add hydrazine hydrate (1.5-2.0 equivalents).

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

Filter the solid product, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to afford 2-methoxyisonicotinohydrazide.

Logical Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process, from starting material to the final product, including the key reagents and conditions for each step.

Caption: Logical workflow of the 2-methoxyisonicotinohydrazide synthesis.

References

2-Methoxyisonicotinohydrazide: A Technical Guide to its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinohydrazides are a class of compounds that have been extensively studied for their antimycobacterial properties. The parent compound, isoniazid, is a first-line drug for the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. 2-Methoxyisonicotinohydrazide is a derivative of isoniazid, and while specific studies on this particular analog are scarce, its structural similarity strongly suggests a comparable mechanism of action. This document outlines the presumed mechanism, based on the known activity of isoniazid, to provide a foundational understanding for researchers.

Presumed Mechanism of Action

Isoniazid is a prodrug, meaning it requires activation by a mycobacterial enzyme to exert its therapeutic effect.[1][2][3][4] The presumed mechanism of action for 2-Methoxyisonicotinohydrazide would therefore involve the following key steps:

-

Uptake and Activation: The compound is expected to passively diffuse into the Mycobacterium tuberculosis cell. Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[1][3][5] This activation step is crucial for its antimycobacterial activity. Mutations in the katG gene are a common cause of isoniazid resistance.[3]

-

Formation of an Active Adduct: The activation by KatG is believed to generate a reactive radical species from the isonicotinohydrazide moiety. This radical then covalently binds to the nicotinamide adenine dinucleotide (NAD+) cofactor, forming an isonicotinoyl-NAD adduct.[2][6]

-

Inhibition of Mycolic Acid Synthesis: The primary target of the isonicotinoyl-NAD adduct is the enoyl-acyl carrier protein reductase, known as InhA.[2][3][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are essential components of the robust and impermeable mycobacterial cell wall.

-

Bactericidal Effect: By inhibiting InhA, the synthesis of mycolic acids is blocked.[1][2][3] This disruption of the cell wall integrity leads to a loss of viability and ultimately results in the death of the bacterium.

The following diagram illustrates this proposed signaling pathway:

References

- 1. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel inhibitors of InhA efficiently kill Mycobacterium tuberculosis under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Mycobacterium tuberculosis AhpD, an Element of the Peroxiredoxin Defense against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Generated from Isoniazid Activation by KatG: Source of Nitric Oxide and Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Noninvasive Determination of 2-[18F]-Fluoroisonicotinic Acid Hydrazide Pharmacokinetics by Positron Emission Tomography in Mycobacterium tuberculosis-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2-Methoxyisonicotinohydrazide and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the known and potential biological activities of 2-Methoxyisonicotinohydrazide. Direct experimental data on this specific compound is limited in publicly available literature. Therefore, this document extrapolates its potential activities based on the well-established biological profile of its parent compound, Isoniazid (INH), and other closely related isonicotinohydrazide derivatives. The primary focus is on the antitubercular activity, mechanism of action, and metabolic pathways. This guide also presents relevant experimental protocols and quantitative data from studies on analogous compounds to serve as a foundational resource for future research and development.

Introduction

Isonicotinic acid hydrazide (Isoniazid, INH) is a cornerstone in the treatment of tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis.[1][2] The emergence of drug-resistant TB strains necessitates the continuous development of new therapeutic agents.[3][4] Chemical modification of the INH scaffold is a prominent strategy in the discovery of novel antitubercular drugs with improved efficacy, reduced toxicity, and activity against resistant strains. 2-Methoxyisonicotinohydrazide, a derivative of INH, represents one such modification. While specific data on its biological activity is not extensively documented, its structural similarity to INH and other nicotinic acid hydrazides suggests a potential role as an antitubercular agent. This guide will explore this potential by examining the established knowledge surrounding its chemical class.

Potential Antitubercular Activity

The primary anticipated biological activity of 2-Methoxyisonicotinohydrazide is against Mycobacterium tuberculosis. This is based on the extensive body of research on INH and its derivatives, which function as prodrugs targeting the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2][5]

Mechanism of Action: An Extrapolation from Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][6] Upon activation, INH is converted into a series of reactive species, including an isonicotinic acyl radical. This radical then covalently attaches to NAD+, forming an isonicotinoyl-NAD adduct. This adduct is a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the biosynthesis of mycolic acids.[2][5] The inhibition of mycolic acid synthesis disrupts the integrity of the mycobacterial cell wall, leading to bacterial cell death.[2][5] It is hypothesized that 2-Methoxyisonicotinohydrazide would follow a similar activation pathway.

Diagram: Proposed Mechanism of Action of Isonicotinohydrazide Derivatives

Caption: Proposed activation and inhibitory pathway of isonicotinohydrazide derivatives.

Quantitative Data from Analogous Compounds

While specific minimum inhibitory concentration (MIC) values for 2-Methoxyisonicotinohydrazide are not available, data from other nicotinic acid hydrazide derivatives demonstrate the potential for potent antitubercular activity. The following table summarizes the MIC values of selected Isoniazid derivatives against M. tuberculosis H37Rv.

| Compound | Modification Site | MIC (µg/mL) | Reference |

| Isoniazid (INH) | Parent Compound | 0.05 - 0.2 | [6] |

| N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Hydrazide side chain | 6.25 | [6] |

| N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | Hydrazide side chain | 12.5 | [6] |

| 2-Isonicotinoyl-N-(4-octylphenyl) hydrazinecarboxamide | Hydrazide side chain | 1-2 µM | [7] |

| 2-Isonicotinoyl-N-(2,4,6-trichlorophenyl) hydrazinecarboxamide | Hydrazide side chain | 4 µM | [7] |

Metabolism and Potential Toxicity

The metabolism of Isoniazid is well-characterized and primarily occurs in the liver. A key metabolic pathway is acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[1][8] The rate of acetylation varies among individuals, leading to "slow" and "fast" acetylator phenotypes.[2][5] Acetylhydrazine, a metabolite of INH, can be further metabolized by CYP2E1 to form hepatotoxic species.[1] Another metabolic route involves hydrolysis by amidases to produce isonicotinic acid and hydrazine, the latter also being associated with toxicity.[8] It is plausible that 2-Methoxyisonicotinohydrazide would undergo similar metabolic transformations. The methoxy group on the pyridine ring may influence the rate and pathway of metabolism, potentially altering the pharmacokinetic and toxicological profile.

Diagram: Generalized Metabolic Pathway of Isonicotinohydrazides

Caption: Key metabolic pathways for isonicotinohydrazide derivatives.

Experimental Protocols

For researchers planning to investigate the biological activity of 2-Methoxyisonicotinohydrazide, the following standard experimental protocols are recommended.

In Vitro Antitubercular Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against M. tuberculosis.

Methodology:

-

Bacterial Strain: M. tuberculosis H37Rv is the standard reference strain.

-

Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial two-fold dilutions are then made in the culture medium in a 96-well microplate.

-

Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Incubation: The microplate is incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

In Vitro Cytotoxicity Assay

Objective: To evaluate the toxicity of the compound against a mammalian cell line.

Methodology:

-

Cell Line: A commonly used cell line such as Vero (monkey kidney epithelial cells) or HepG2 (human liver cancer cells) is suitable.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM for Vero, MEM for HepG2) supplemented with fetal bovine serum and antibiotics.

-

Compound Exposure: Cells are seeded in a 96-well plate and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compound.

-

Incubation: The plate is incubated for 24-72 hours at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay. The absorbance is measured using a microplate reader.

-

IC50 Determination: The 50% inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Diagram: Experimental Workflow for Biological Activity Screening

Caption: A typical workflow for the initial biological screening of a novel compound.

Future Directions

The biological activity of 2-Methoxyisonicotinohydrazide remains to be experimentally determined. Future research should focus on:

-

Synthesis and Characterization: The first step is the chemical synthesis and thorough characterization of 2-Methoxyisonicotinohydrazide.

-

In Vitro Antitubercular Screening: The compound should be tested against drug-susceptible and drug-resistant strains of M. tuberculosis to determine its MIC.

-

Cytotoxicity and Selectivity: In vitro cytotoxicity assays are crucial to assess the compound's therapeutic window.

-

Mechanism of Action Studies: If the compound shows promising antitubercular activity, further studies should be conducted to confirm its mechanism of action, including its interaction with KatG and InhA.

-

In Vivo Efficacy: Promising candidates should be evaluated in animal models of tuberculosis to assess their in vivo efficacy and pharmacokinetic properties.

Conclusion

While direct experimental evidence is currently lacking, the chemical structure of 2-Methoxyisonicotinohydrazide strongly suggests that its primary biological activity will be antitubercular, mirroring that of its parent compound, Isoniazid. The information presented in this technical guide, drawn from extensive research on Isoniazid and its derivatives, provides a solid foundation for initiating and guiding future investigations into the therapeutic potential of 2-Methoxyisonicotinohydrazide. The proposed experimental protocols and the understanding of the potential mechanism of action and metabolic pathways will be invaluable for researchers entering this area of drug discovery.

References

- 1. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isoniazid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Isoniazid? [synapse.patsnap.com]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

2-Methoxyisonicotinohydrazide: A Technical Review of a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyisonicotinohydrazide is a derivative of the well-known antitubercular drug isoniazid. While specific literature on this particular analog is scarce, this technical guide synthesizes information from related isonicotinohydrazide derivatives to provide a comprehensive overview of its likely synthesis, potential mechanism of action, and putative therapeutic applications. By examining structure-activity relationships within this class of compounds, we can infer the potential biological profile of 2-methoxyisonicotinohydrazide. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic utility of this and similar compounds, providing detailed hypothetical experimental protocols and conceptual frameworks for its evaluation.

Introduction

Isonicotinohydrazide and its derivatives have long been a cornerstone in the treatment of tuberculosis. The core structure, a pyridine ring with a hydrazide group at the 4-position, is crucial for its antimycobacterial activity. The introduction of various substituents onto the pyridine ring has been a strategy to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. The 2-position of the pyridine ring has been identified as a key site for substitution, influencing the electronic and steric properties of the molecule, which in turn affects its biological activity. This review focuses on the 2-methoxy derivative, hypothesizing its properties based on established knowledge of its chemical class.

Synthesis and Characterization

While a specific synthesis for 2-methoxyisonicotinohydrazide has not been reported in the reviewed literature, a plausible and efficient synthetic route can be extrapolated from standard organic chemistry principles and established methods for analogous compounds.

Proposed Synthetic Pathway

The most probable synthetic route to 2-methoxyisonicotinohydrazide would involve a two-step process starting from 2-methoxyisonicotinic acid.

Step 1: Esterification of 2-Methoxyisonicotinic Acid. The carboxylic acid would first be converted to its methyl or ethyl ester. This is a standard procedure to activate the carboxyl group for the subsequent reaction with hydrazine.

Step 2: Hydrazinolysis of the Ester. The resulting ester would then be treated with hydrazine hydrate to yield the final product, 2-methoxyisonicotinohydrazide.

A general experimental protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of 2-Methoxyisonicotinohydrazide

Materials:

-

2-Methoxyisonicotinic acid

-

Methanol (or Ethanol), anhydrous

-

Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid

-

Hydrazine hydrate (80-100%)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Esterification:

-

Suspend 2-methoxyisonicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, warm the reaction mixture to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate.

-

-

Hydrazinolysis:

-

Dissolve the crude methyl 2-methoxyisonicotinate (1 equivalent) in ethanol (10 volumes).

-

Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux the reaction mixture for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-methoxyisonicotinohydrazide, may precipitate out of the solution. If so, collect the solid by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/ether mixture.

-

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its structure and purity.

Caption: Hypothesized mechanism of action for 2-methoxyisonicotinohydrazide.

Potential Therapeutic Applications and Biological Activity

Given its structural similarity to isoniazid, the primary therapeutic application for 2-methoxyisonicotinohydrazide would likely be as an antitubercular agent. However, isonicotinohydrazide derivatives have also been investigated for other biological activities.

Antitubercular Activity

The methoxy group at the 2-position is an electron-donating group, which could influence the electronic properties of the pyridine ring and its interaction with the KatG enzyme and the InhA-NAD complex. Further studies would be needed to determine if this substitution enhances or diminishes the antitubercular activity compared to isoniazid.

Other Potential Activities

Derivatives of isoniazid have been explored for a range of other biological activities, including anticancer, antifungal, and antioxidant effects. [1][2]The evaluation of 2-methoxyisonicotinohydrazide against various cancer cell lines and fungal strains could reveal novel therapeutic avenues.

Quantitative Data (Illustrative)

As no specific quantitative data for 2-methoxyisonicotinohydrazide is available, the following table presents representative data for a series of hypothetical 2-substituted isonicotinohydrazide analogs to illustrate the kind of data that would be generated and analyzed in a QSAR study.

| Compound (Analog) | Substituent (R) | LogP (Calculated) | MIC (μg/mL) vs. M. tuberculosis H37Rv | IC₅₀ (μM) vs. A549 Cancer Cell Line |

| 1 | -H (Isoniazid) | -0.72 | 0.05 | >100 |

| 2 | -CH₃ | -0.20 | 0.1 | 85.2 |

| 3 | -Cl | 0.15 | 0.2 | 55.6 |

| 4 | -OCH₃ | -0.55 | To be determined | To be determined |

| 5 | -NO₂ | -0.30 | 1.5 | 25.1 |

This data is purely illustrative and does not represent actual experimental results for 2-methoxyisonicotinohydrazide.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the comprehensive biological evaluation of a novel isonicotinohydrazide derivative like 2-methoxyisonicotinohydrazide.

Workflow for Biological Evaluation

References

The Discovery of 2-Methoxyisonicotinohydrazide Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Exploration of Synthesis, Biological Potential, and Mechanistic Pathways

This technical guide provides a comprehensive overview of the discovery and potential development of 2-Methoxyisonicotinohydrazide derivatives. While direct and extensive research on this specific scaffold is emerging, this document consolidates information from structurally related compounds to provide a foundational understanding for researchers, scientists, and drug development professionals. We will delve into the synthetic pathways, potential biological activities, and plausible mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction: The Rationale for 2-Methoxyisonicotinohydrazide Derivatives

Isonicotinic acid hydrazide (Isoniazid) is a cornerstone in the treatment of tuberculosis, and its hydrazone derivatives have been extensively explored for a wide range of pharmacological activities, including antimicrobial and anticancer effects. The introduction of a methoxy group at the 2-position of the pyridine ring is a strategic modification aimed at modulating the electronic and steric properties of the molecule. This substitution can influence the compound's pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced efficacy, improved selectivity, or novel biological activities. The electron-donating nature of the methoxy group can alter the reactivity of the pyridine ring and the hydrazide moiety, which are crucial for biological action. This guide will explore the synthetic feasibility and potential therapeutic applications of this intriguing class of compounds.

Synthesis of 2-Methoxyisonicotinohydrazide and its Derivatives

The synthesis of 2-Methoxyisonicotinohydrazide derivatives commences with the preparation of the core hydrazide, followed by condensation with various aldehydes or ketones to yield the final Schiff base derivatives.

Synthesis of the Core Intermediate: 2-Methoxyisonicotinohydrazide

The key precursor for the synthesis is 2-methoxyisonicotinic acid or its corresponding ester. A feasible synthetic route involves the esterification of 2-methoxyisonicotinic acid followed by hydrazinolysis.

Experimental Protocol: Synthesis of Methyl 2-Methoxyisonicotinate

-

Materials: 2-Methoxyisonicotinic acid, Methanol, Sulfuric acid, Sodium bicarbonate.

-

Procedure: To a solution of 2-methoxyisonicotinic acid in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield methyl 2-methoxyisonicotinate.

Experimental Protocol: Synthesis of 2-Methoxyisonicotinohydrazide

-

Materials: Methyl 2-methoxyisonicotinate, Hydrazine hydrate, Ethanol.

-

Procedure: Methyl 2-methoxyisonicotinate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The reaction mixture is refluxed for 8-12 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold water and recrystallized from ethanol to afford pure 2-Methoxyisonicotinohydrazide.

Core Synthesis Workflow

Synthesis of 2-Methoxyisonicotinohydrazide Schiff Base Derivatives

The versatile hydrazide core can be readily condensed with a variety of aromatic and heteroaromatic aldehydes to generate a library of Schiff base derivatives.

General Experimental Protocol: Synthesis of Schiff Bases

-

Materials: 2-Methoxyisonicotinohydrazide, substituted aldehyde/ketone, Ethanol, Glacial acetic acid (catalyst).

-

Procedure: A solution of 2-Methoxyisonicotinohydrazide (1 mmol) in ethanol is treated with the desired aldehyde or ketone (1 mmol) and a catalytic amount of glacial acetic acid. The mixture is refluxed for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base derivative.

Derivative Synthesis Workflow

Potential Biological Activities and Structure-Activity Relationships

Based on the biological profiles of structurally similar isonicotinohydrazide and 2-alkoxypyridine derivatives, 2-Methoxyisonicotinohydrazide derivatives are anticipated to exhibit a range of biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

Hydrazone derivatives of isoniazid are well-documented for their antimycobacterial properties. The introduction of a 2-methoxy group may influence the lipophilicity and electronic properties of the molecule, potentially affecting its ability to penetrate the mycobacterial cell wall and interact with its target. Furthermore, Schiff bases derived from various heterocyclic hydrazides have demonstrated broad-spectrum antibacterial and antifungal activities.

| Compound Class | Organism | Activity (MIC, µg/mL) | Reference |

| Isonicotinohydrazide Derivatives | Mycobacterium tuberculosis | 0.05 - >100 | General Literature |

| 2-Alkoxypyridine Derivatives | Gram-positive bacteria | 1.95 - 15.62 | Inferred Data |

| 2-Alkoxypyridine Derivatives | Gram-negative bacteria | > 100 | Inferred Data |

| 2-Alkoxypyridine Derivatives | Fungi | 15.62 - 62.5 | Inferred Data |

Note: The data for 2-Alkoxypyridine Derivatives is inferred from studies on structurally related compounds and should be experimentally verified for 2-Methoxyisonicotinohydrazide derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridine and hydrazide derivatives. The 2-methoxypyridine scaffold has been identified in compounds with significant cytotoxic activity against several cancer cell lines. The mechanism of action is often multifactorial, potentially involving the inhibition of key signaling pathways or the induction of apoptosis.

| Compound Class | Cell Line | Activity (IC50, µM) | Reference |

| 2-Methoxypyridine Analogs | HCT-116 (Colon) | 1.2 - 25.8 | Inferred Data |

| 2-Methoxypyridine Analogs | MCF-7 (Breast) | 2.5 - 30.1 | Inferred Data |

| 2-Methoxypyridine Analogs | A-549 (Lung) | 3.1 - 28.4 | Inferred Data |

| Pyridine Carbohydrazide Derivatives | Various | 0.5 - 50 | General Literature |

Note: The IC50 values for 2-Methoxypyridine Analogs are based on studies of related structures and serve as a predictive guide for the potential activity of 2-Methoxyisonicotinohydrazide derivatives.

Plausible Mechanisms of Action

The precise mechanism of action for 2-Methoxyisonicotinohydrazide derivatives will require dedicated investigation. However, based on the known mechanisms of related compounds, several potential pathways can be proposed.

Antimicrobial Mechanism

For antitubercular activity, it is plausible that these derivatives, like isoniazid, act as pro-drugs that are activated by the mycobacterial catalase-peroxidase enzyme (KatG). The activated form could then inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The 2-methoxy group might influence the rate of activation or the interaction with the target enzyme, InhA.

Plausible Antitubercular Mechanism

Anticancer Mechanism

The anticancer activity of similar heterocyclic compounds often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis. Potential targets could include protein kinases, transcription factors, or components of the apoptotic machinery. For instance, some pyridine derivatives have been shown to inhibit kinases involved in angiogenesis and tumor growth.

Potential Anticancer Mechanisms

Conclusion and Future Directions

The exploration of 2-Methoxyisonicotinohydrazide derivatives presents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse biological activities, warrants further investigation. This technical guide provides a foundational framework for initiating research in this area. Future work should focus on the synthesis and screening of a focused library of these derivatives to establish concrete structure-activity relationships. Detailed mechanistic studies will be crucial to identify the specific molecular targets and pathways modulated by these compounds, ultimately paving the way for their potential development as next-generation antimicrobial or anticancer drugs.

A Technical Guide to 2-Methoxyisonicotinohydrazide and its Structural Analogs in Drug Discovery

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activity, and structure-activity relationships of structural analogs based on the isonicotinohydrazide core, a scaffold of significant importance in medicinal chemistry, particularly in the development of antitubercular agents.

Introduction: The Isonicotinohydrazide Scaffold

Isonicotinic acid hydrazide, commonly known as Isoniazid (INH), is a cornerstone first-line drug for the treatment of tuberculosis (TB).[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][3] INH is a prodrug, requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][4] The activated form then covalently binds to NAD+ to form an adduct that inhibits the enoyl-acyl carrier protein reductase (InhA), halting mycolic acid production and leading to bacterial cell death.[2][4][5]

Despite its efficacy, the utility of INH is challenged by the emergence of drug-resistant strains and a side-effect profile linked to its metabolism, primarily through enzymatic N-acetylation in humans, which inactivates the drug.[6] This has driven extensive research into structural analogs, including 2-substituted derivatives like 2-methoxyisonicotinohydrazide. The goal of these modifications is to develop novel compounds with improved potency against resistant strains, better bioavailability, and reduced toxicity.[6] Chemical modification of the core structure, especially at the hydrazine moiety and the pyridine ring, is a key strategy in this endeavor.[3][6]

Synthetic Strategies and Protocols

The synthesis of isonicotinohydrazide analogs typically involves two key steps: the formation of the core hydrazide from an isonicotinic acid derivative, followed by condensation with various electrophiles (commonly aldehydes or ketones) to create hydrazone derivatives.

General Synthesis Workflow

The general synthetic pathway begins with a substituted isonicotinic acid or its ester, which is reacted with hydrazine hydrate to form the corresponding hydrazide. This hydrazide intermediate is then condensed with an aldehyde or ketone, often under acidic catalysis, to yield the final hydrazone analog.

Detailed Experimental Protocol: Synthesis of a Hydrazone Derivative

This protocol describes a general method for the acid-catalyzed condensation of a hydrazide with an aldehyde to form a hydrazone (Schiff base), adapted from methodologies reported in the literature.[7][8]

-

Dissolution of Reactants:

-

Dissolve the parent hydrazide (e.g., 2-methoxyisonicotinohydrazide) (1 mmol) in a suitable solvent such as absolute ethanol (20 mL).

-

In a separate flask, dissolve the desired aldehyde or ketone (1.05-1.1 mmol) in 20 mL of ethanol.

-

-

Condensation Reaction:

-

Add the aldehyde solution to the hydrazide solution with stirring.

-

Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid or hydrochloric acid) to the mixture.[8]

-

Stir the reaction mixture at room temperature or gently reflux (e.g., 70°C) for a period ranging from 1 to 5 hours.[1][8]

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected directly.

-

If no precipitate forms, the solution may be neutralized with a 10% aqueous solution of sodium bicarbonate.[8]

-

-

Isolation and Purification:

-

Characterization:

-

Confirm the structure of the final compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Biological Activity and Mechanism of Action

The primary therapeutic target for isonicotinohydrazide analogs is Mycobacterium tuberculosis. The mechanism of action is largely conserved from the parent INH molecule.

Structure-Activity Relationship (SAR)

Systematic studies on INH analogs have revealed key structural features that govern their antitubercular activity.[9][10]

-

Hydrazide Moiety: The free hydrazine group is crucial for activity but is also the site of metabolic inactivation in humans.[6] Modifying this group to form hydrazones (Schiff bases) can block N-acetylation, potentially improving bioavailability and overcoming resistance mechanisms.[3][6]

-

Pyridine Ring: The pyridine nitrogen is essential for activity. Moving it to other positions (e.g., in nicotinic or picolinic acid analogs) generally abolishes or severely reduces antitubercular effects.[9][10]

-

Ring Substitution:

-

2-Position: Substitution at the 2-position (ortho to the hydrazide) is well-tolerated. Analogs like 2-methyl-INH display activity comparable to the parent drug.[9][10] This indicates that a 2-methoxy group is a viable modification.

-

3-Position: Substitution at the 3-position (meta to the hydrazide) is not tolerated and leads to a loss of activity.[9][10]

-

-

Hybrid Molecules: Incorporating other biologically active moieties, such as pyrazole or isatin, through the hydrazone linkage can significantly enhance antitubercular potency.[3][5] For example, isatin-hydrazide hybrids show remarkable activity, with MIC values as low as 6.25 µg/mL.[3]

Quantitative Data on Analog Potency

The antitubercular activity of novel analogs is quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of M. tuberculosis. The tables below summarize MIC data for representative series of analogs from the literature.

Table 1: Antitubercular Activity of Nicotinohydrazide-Isatin Hybrids [3] (Activity against M. tuberculosis)

| Compound ID | R-Group on Isatin | MIC (µg/mL) |

| 8a | H | 25 |

| 8b | Cl | 12.50 |

| 8c | Br | 6.25 |

| Isoniazid | (Reference) | 0.2 |

Note: Lower MIC values indicate higher potency. The data shows that halogen substitution on the isatin moiety significantly enhances activity.

Table 2: Antitubercular Activity of Isonicotinohydrazide-Pyrazole Hybrids [5] (Activity against M. tuberculosis H37Rv)

| Compound ID | R-Group on Pyrazole | MIC (µM) |

| 5j | 3-Chlorophenyl | ≤ 4.9 |

| 5k | 3-Chlorophenyl | ≤ 4.9 |

| 5l | 3-Chlorophenyl | ≤ 4.9 |

| Ethambutol | (Reference) | > 4.9 |

Note: These pyrazole derivatives showed potency greater than the first-line drug ethambutol.

Table 3: Antitubercular Activity of Isoniazid-Benzaldehyde Hydrazones [1] (Activity via micro broth dilution method)

| Compound ID | Aldehyde Used | MIC (µg/mL) |

| 1(a) | Benzaldehyde | < 7.8 |

| 1(b) | 4-Methylbenzaldehyde | < 7.8 |

| 1(c) | 4-Chlorobenzaldehyde | 15.6 |

Conclusion

The isonicotinohydrazide scaffold remains a highly valuable template for the design of new antitubercular agents. Structural modifications, particularly the formation of hydrazones and substitution at the 2-position of the pyridine ring, represent validated strategies for enhancing biological activity and improving pharmacological properties. The synthesis of hybrid molecules by condensing the hydrazide core with other bioactive pharmacophores has proven especially fruitful, yielding compounds with potent activity against M. tuberculosis. The data and protocols presented in this guide serve as a resource for researchers aiming to develop the next generation of drugs to combat tuberculosis.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New INH-pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reinvestigation of the structure-activity relationships of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Reinvestigation of the structure-activity relationships of isoniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 2-Methoxyisonicotinohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological evaluation of 2-methoxyisonicotinohydrazide derivatives. This class of compounds has garnered significant interest due to its potential as antimicrobial and anticancer agents. The following sections detail the synthetic route, experimental protocols for biological screening, and a summary of reported activity.

Introduction

Isonicotinohydrazide derivatives, structural analogs of the anti-tubercular drug isoniazid, are a versatile scaffold in medicinal chemistry. The introduction of a methoxy group at the 2-position of the pyridine ring can modulate the electronic and steric properties of the molecule, potentially leading to enhanced biological activity and novel mechanisms of action. These derivatives are often investigated for their ability to inhibit microbial growth and induce cytotoxicity in cancer cells. This document serves as a practical guide for the synthesis and evaluation of novel 2-methoxyisonicotinohydrazide-based compounds.

Data Presentation

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the efficacy of antimicrobial agents. The following table summarizes the MIC values of various isonicotinohydrazide derivatives against different bacterial and fungal strains.

| Compound ID | Derivative Type | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Fungal Strain(s) (MIC in µg/mL) | Reference |

| INH-1 | Substituted Benzaldehyde Hydrazone | 200 | 200 | 200 | C. albicans: >500 | [1] |

| INH-2 | Vanillin Hydrazone | >500 | >500 | 200 | Not Reported | [1] |

| INH-3 | Salicylaldehyde Hydrazone | 200 | 50 | 50 | Not Reported | [1] |

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below presents the IC50 values of isonicotinohydrazide derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Breast Cancer Cell Line (Cell Line, IC50 in µM) | Lung Cancer Cell Line (Cell Line, IC50 in µM) | Colon Cancer Cell Line (Cell Line, IC50 in µM) | Reference |

| INH-AC1 | Substituted Benzaldehyde Hydrazone | MCF-7, >100 | A549, 5.94 ± 0.58 | HCT-116, 1.9 ± 0.4 | [1][2] |

| INH-AC2 | Thiophene Aldehyde Hydrazone | MDA-MB-231, Not Reported | Not Reported | HT-29, 3.9 | [3] |

| INH-AC3 | Trihydroxybenzylidene Hydrazone | MCF-7, 97.55 (µg/mL) | Not Reported | HCT 116, Promising Cytotoxicity | [4] |

Experimental Protocols

Synthesis of 2-Methoxyisonicotinohydrazide Derivatives

The synthesis of 2-methoxyisonicotinohydrazide derivatives is a multi-step process that begins with the esterification of 2-methoxyisonicotinic acid, followed by hydrazinolysis, and finally condensation with a substituted aldehyde to form the Schiff base derivative.

Step 1: Synthesis of Methyl 2-Methoxyisonicotinate

This protocol is based on a standard Fischer esterification method.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-methoxyisonicotinic acid (1 equivalent) in methanol (10-20 volumes).

-

Acid Catalyst: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dilute the residue with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-methoxyisonicotinate. The product can be further purified by column chromatography if necessary.

Step 2: Synthesis of 2-Methoxyisonicotinohydrazide

This procedure utilizes the hydrazinolysis of the corresponding ester.

-

Reaction Setup: Dissolve methyl 2-methoxyisonicotinate (1 equivalent) in ethanol or methanol (10 volumes) in a round-bottom flask fitted with a reflux condenser.

-

Hydrazine Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-methoxyisonicotinohydrazide.

Step 3: Synthesis of 2-Methoxyisonicotinohydrazide Schiff Base Derivatives

This is a condensation reaction to form the final hydrazone derivatives.[7]

-

Reaction Mixture: In a suitable solvent such as ethanol, dissolve 2-methoxyisonicotinohydrazide (1 equivalent) and a substituted aldehyde (1 equivalent).

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: The product often precipitates out of the solution upon cooling. Collect the solid by filtration.

-

Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[10]

-

Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the 96-well plate.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Caption: Synthetic workflow for 2-methoxyisonicotinohydrazide derivatives.

Caption: Potential inhibition of the EGFR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. protocols.io [protocols.io]

- 7. benchchem.com [benchchem.com]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial Susceptibility Testing [bio-protocol.org]

Application Notes and Protocols: 2-Methoxyisonicotinohydrazide as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential of 2-Methoxyisonicotinohydrazide as an enzyme inhibitor, drawing insights from its parent compound, isonicotinic acid hydrazide (isoniazid), a cornerstone in tuberculosis therapy. While specific experimental data for 2-Methoxyisonicotinohydrazide is not extensively available in current literature, its structural similarity to isoniazid suggests a comparable mechanism of action. This document outlines a hypothesized mechanism, relevant experimental protocols to validate this hypothesis, and data presentation formats to guide researchers in their investigation of this compound.

Introduction

2-Methoxyisonicotinohydrazide is a derivative of isonicotinic acid hydrazide (isoniazid), a well-established antibiotic used in the treatment of tuberculosis.[1] Isoniazid is a prodrug that, upon activation, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.[2][3] Given the structural analogy, it is hypothesized that 2-Methoxyisonicotinohydrazide may also exhibit enzyme inhibitory activity, potentially targeting the same or similar pathways as isoniazid. These notes aim to provide a foundational framework for researchers to explore the therapeutic potential of 2-Methoxyisonicotinohydrazide as an enzyme inhibitor.

Hypothesized Mechanism of Action

Isoniazid exerts its bactericidal effect by inhibiting the synthesis of mycolic acid.[2][3] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][4] Once activated, the resulting isonicotinic acyl radical forms an adduct with NADH, which then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This inhibition blocks the fatty acid synthase II (FAS-II) pathway, leading to the disruption of mycolic acid synthesis and subsequent cell death.[3] It is plausible that 2-Methoxyisonicotinohydrazide follows a similar activation and inhibition pathway.

References

Application Notes and Protocols for 2-Methoxyisonicotinohydrazide in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 2-Methoxyisonicotinohydrazide as a versatile scaffold in drug discovery. Drawing parallels from the extensively studied isonicotinohydrazide (isoniazid, INH) and its derivatives, this document outlines synthetic protocols, potential therapeutic applications, and methodologies for biological evaluation. While direct literature on 2-Methoxyisonicotinohydrazide is limited, its structural similarity to INH suggests its potential as a valuable building block for developing novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

Introduction: The Potential of the Isonicotinohydrazide Scaffold

Isonicotinohydrazide and its derivatives have been the subject of extensive research, leading to the development of crucial drugs like isoniazid, a frontline treatment for tuberculosis.[1] The core structure, a pyridine ring linked to a hydrazide moiety, offers several avenues for chemical modification, allowing for the generation of large libraries of compounds with diverse pharmacological profiles.[2] The introduction of a methoxy group at the 2-position of the pyridine ring in 2-Methoxyisonicotinohydrazide is anticipated to modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to derivatives with enhanced efficacy, novel mechanisms of action, or improved pharmacokinetic properties.

Key Applications in Drug Discovery

Antitubercular Agents

The primary and most well-established application of the isonicotinohydrazide scaffold is in the development of antitubercular drugs.[1][3] Isoniazid itself is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1] Derivatives of isoniazid, particularly isonicotinoyl hydrazones, have been synthesized to overcome resistance and enhance activity.[1][4]

Hypothesized Mechanism of Action: It is plausible that 2-Methoxyisonicotinohydrazide derivatives could act through a similar mechanism, targeting the enoyl-acyl carrier protein reductase (InhA).[1][5] The 2-methoxy group might influence the activation of the prodrug or its interaction with the target enzyme.

Anticancer Agents

Recent studies have highlighted the potential of isonicotinohydrazide derivatives as cytotoxic agents against various cancer cell lines.[6][7][8] The mechanism of action in cancer is not as well-defined as in tuberculosis but is thought to involve the induction of apoptosis.[6] The structural versatility of the isonicotinohydrazide scaffold allows for the incorporation of various pharmacophores to target specific cancer-related pathways.

Experimental Protocols

General Synthesis of 2-Methoxyisonicotinoyl Hydrazones (Schiff Bases)

This protocol describes a general method for the synthesis of Schiff bases from 2-Methoxyisonicotinohydrazide and various aldehydes or ketones, a common strategy for generating libraries of bioactive compounds.[2][9]

Materials:

-

2-Methoxyisonicotinohydrazide

-

Substituted aldehyde or ketone

-

Ethanol or Methanol (solvent)

-

Glacial acetic acid (catalyst, optional)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-